molecular formula C11H11ClN2O2 B2723812 1-(2-Chlorobenzyl)piperazine-2,3-dione CAS No. 1312138-29-6

1-(2-Chlorobenzyl)piperazine-2,3-dione

Cat. No.: B2723812
CAS No.: 1312138-29-6
M. Wt: 238.67
InChI Key: WWAJNMAFRZWAHF-UHFFFAOYSA-N
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Description

1-(2-Chlorobenzyl)piperazine-2,3-dione is a piperazine-2,3-dione derivative featuring a 2-chlorobenzyl substituent at the N1 position of the diketopiperazine core. The 2-chlorobenzyl moiety enhances lipophilicity and may influence receptor binding interactions, particularly in neurological or antimicrobial contexts.

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]piperazine-2,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O2/c12-9-4-2-1-3-8(9)7-14-6-5-13-10(15)11(14)16/h1-4H,5-7H2,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWAJNMAFRZWAHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C(=O)N1)CC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-Chlorobenzyl)piperazine-2,3-dione can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach includes the Ugi reaction, which is a multicomponent reaction that forms a wide variety of heterocyclic compounds . Industrial production methods often involve the use of high-yield reactions and efficient catalysts to ensure the scalability and cost-effectiveness of the synthesis process.

Chemical Reactions Analysis

1-(2-Chlorobenzyl)piperazine-2,3-dione undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines or alcohols.

Scientific Research Applications

1-(2-Chlorobenzyl)piperazine-2,3-dione has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs and treatments for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Chlorobenzyl)piperazine-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the desired therapeutic outcome.

Comparison with Similar Compounds

Key Observations :

  • R1 Substituents : Small, aliphatic groups (e.g., S-isopropyl) improve FPR2 binding, while bulky or aromatic groups (e.g., benzyl, naphthyl) reduce activity .
  • R2 Substituents : Hydrophobic or polar groups (e.g., 4-hydroxybenzyl) modulate selectivity between FPR1 and FPR2 receptors .

Pharmacological and Functional Comparisons

Receptor Binding and Selectivity

  • FPR1/FPR2 Modulation :
    • 1754-56 : Acts as an FPR2 agonist (EC50 = 1.2 µM) and FPR1 antagonist (Ki = 85 nM) .
    • 1754-26 : Dual FPR1/FPR2 antagonist (Ki < 100 nM for both) .
    • 1-(2-Chlorobenzyl)piperazine-2,3-dione (hypothesized) : Predicted FPR1 antagonism due to aromatic R1, but untested.

Antibacterial Activity

Piperazine-2,3-dione-conjugated penicillins demonstrate enhanced activity against Gram-positive bacteria (MIC = 0.5–4 µg/mL) compared to unmodified penicillins, likely due to improved membrane penetration .

Neurological Targets

  • NMDA Receptor Antagonism : Phenanthrene-substituted analogs (e.g., PPDA) inhibit GluN2C/2D-containing NMDA receptors (Ki = 0.2–1 µM) .

Physicochemical Properties

Property 1-(2-Chlorobenzyl)piperazine-2,3-dione 1-Benzylpiperazine-2,3-dione 1754-56
Molecular Weight ~293.7 (C11H10ClN2O2) 234.24 (C11H12N2O2) 683.8 (C36H40N4O5)
LogP (Predicted) 2.1 1.8 4.5
Solubility Low (DMSO-soluble) Moderate (aqueous buffers) Poor (requires surfactants)
Thermal Stability Stable up to 200°C (hypothesized) Decomposes at 150°C Stable in lyophilized form

Notes: Chlorine and benzyl groups increase logP, reducing aqueous solubility but improving membrane permeability .

Q & A

Q. What are the standard synthetic routes for 1-(2-Chlorobenzyl)piperazine-2,3-dione?

The synthesis typically involves multi-step reactions. A common method includes alkylation of piperazine-2,3-dione with 2-chlorobenzyl chloride under basic conditions (e.g., K₂CO₃ in DMF). Purification via silica gel chromatography (ethyl acetate/hexane) ensures product purity . Alternative routes may employ chloroacetyl chloride intermediates, followed by coupling with substituted benzyl groups under anhydrous conditions .

Q. How is the compound characterized post-synthesis?

Structural confirmation requires ¹H/¹³C NMR to verify substituent positions and purity. For example, aromatic protons in the 2-chlorobenzyl group appear as distinct multiplets at δ ~7.3–7.5 ppm . LCMS (e.g., m/z 253.1 [M+H]⁺) and elemental analysis validate molecular weight and composition .

Q. What in vitro models are used to assess its biological activity?

Anticancer activity is evaluated using MTT assays against cell lines (e.g., MCF-7, HeLa), with IC₅₀ values calculated. Antimicrobial screening involves agar diffusion against Gram-positive/negative strains. Dose-response curves and positive controls (e.g., doxorubicin) ensure reliability .

Advanced Research Questions

Q. How can synthesis yields be optimized for 1-(2-Chlorobenzyl)piperazine-2,3-dione?

Low yields (e.g., <50%) often stem from incomplete alkylation. Optimization strategies include:

  • Catalyst screening : CuSO₄/Na ascorbate in click chemistry improves triazole derivatization efficiency .
  • Solvent selection : Polar aprotic solvents (DMF, DCM) enhance reactivity .
  • Reaction monitoring : TLC (hexane:EtOAc, 1:2) tracks intermediate formation .

Q. How to resolve discrepancies in reported biological activity data?

Contradictory results (e.g., variable IC₅₀ values) may arise from assay conditions or impurities. Mitigation involves:

  • Replicating studies under standardized protocols (e.g., fixed serum concentration in cell cultures) .
  • Structural validation : Re-analyze batches via NMR/HPLC to rule out degradation .
  • Dose-response consistency : Use ≥3 independent replicates to confirm trends .

Q. What computational methods predict its interactions with biological targets?

Molecular docking (AutoDock Vina) models binding to receptors (e.g., dopamine D3). Parameters:

  • Grid box centered on active sites (e.g., 20 ų for kinases).
  • Binding affinity scores (ΔG < −7 kcal/mol) indicate strong interactions .
  • MD simulations (GROMACS) assess stability over 100 ns trajectories .

Q. How to design structure-activity relationship (SAR) studies for derivatives?

  • Substituent variation : Replace 2-chlorobenzyl with 3-methyl or 4-fluoro analogs to probe steric/electronic effects .
  • In vitro testing : Compare IC₅₀ across derivatives to identify critical functional groups .
  • LogP analysis : Correlate hydrophobicity (via HPLC) with membrane permeability .

Q. How to address stability issues in aqueous solutions?

Stability studies (pH 1–9, 37°C) identify degradation pathways. HPLC-UV monitors parent compound decay. Lyophilization or formulation with cyclodextrins improves shelf life .

Q. What challenges arise during purification, and how are they resolved?

Co-eluting impurities (e.g., unreacted benzyl chloride) require gradient chromatography (e.g., 5→30% EtOAc in hexane). Recrystallization (ethanol/water) enhances crystallinity .

Q. How to evaluate synergistic effects with other therapeutic agents?

Combination index (CI) assays (Chou-Talalay method) quantify synergy (CI < 1) with standard drugs (e.g., cisplatin). Isobolograms and dose-reduction indices guide optimal dosing .

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